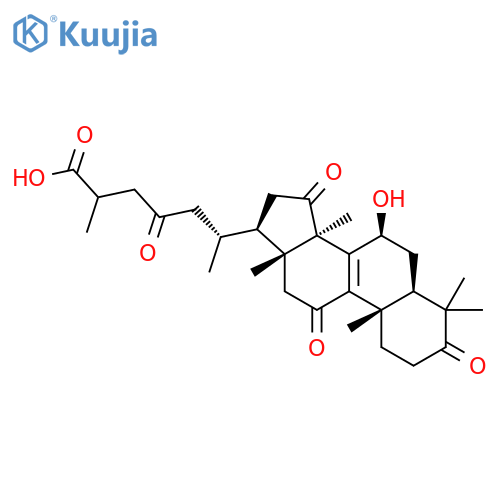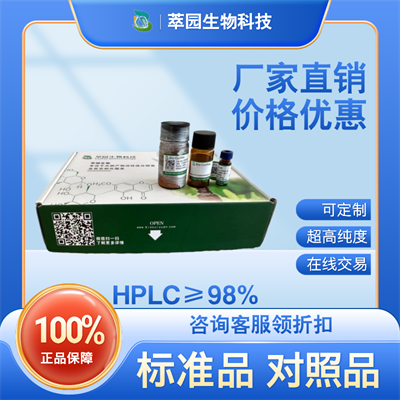Cas no 108340-60-9 (Ganoderic acid D)

Ganoderic acid D structure
商品名:Ganoderic acid D
CAS番号:108340-60-9
MF:C30H42O7
メガワット:514.65029001236
MDL:MFCD32197327
CID:1066884
PubChem ID:14109406
Ganoderic acid D 化学的及び物理的性質
名前と識別子
-
- Ganoderic acid D
- Ganoderic-acid-D
- (7beta)-7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid
- (6R)-6-[(7S,10S,13R,14R,17R)-7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-oc
- CID 102004379
- Ganoderic acid C1
- Ganoderic-acid-D;GAD
- GAC1
- BCP19152
- BCP24006
- VZ32299
- 6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenan
- GanodericacidD
- AKOS032946021
- 108340-60-9
- BDBM50021402
- CS-0017054
- Ganodernic acid D
- CHEMBL2205002
- (6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
- HY-N1511
- SCHEMBL3676373
- MS-29559
- CHEBI:200379
- 7beta,12alpha-Dihydroxy-3,11,23-tetraoxo-5alpha-lanost-8-en-26-oic acid
- 7beta-Hydroxy-3,11,15,23-tetraoxo-5alpha-lanost-8-en-26-oic acid
- Ganoderic acid C
- 1ST168153
- DA-53500
-
- MDL: MFCD32197327
- インチ: 1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)
- InChIKey: YTVGSCZIHGRVAV-UHFFFAOYSA-N
- ほほえんだ: O([H])C1([H])C([H])([H])C2([H])C(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])C([H])([H])C2(C([H])([H])[H])C2C(C([H])([H])C3(C([H])([H])[H])C([H])(C([H])(C([H])([H])[H])C([H])([H])C(C([H])([H])C([H])(C(=O)O[H])C([H])([H])[H])=O)C([H])([H])C(C3(C([H])([H])[H])C=21)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 514.293054g/mol
- ひょうめんでんか: 0
- XLogP3: 1.9
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 回転可能化学結合数: 6
- どういたいしつりょう: 514.293054g/mol
- 単一同位体質量: 514.293054g/mol
- 水素結合トポロジー分子極性表面積: 126Ų
- 重原子数: 37
- 複雑さ: 1120
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 514.6
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 688.3±55.0 °C at 760 mmHg
- フラッシュポイント: 384.1±28.0 °C
- ようかいど: ほとんど溶けない(0.047 g/l)(25ºC)、
- PSA: 125.81000
- LogP: 4.33970
Ganoderic acid D セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:粉末Powder: -20°C 3 years年 4°C 2 years年 / In solvent溶液中:-80°C 6 months月 -20°C 1 month月
Ganoderic acid D 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP3156-100mg |
Ganoderic acid D |
108340-60-9 | 98% | 100mg |
$960 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1133-5 mg |
Ganoderic acid D |
108340-60-9 | 99.70% | 5mg |
¥2280.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1133-50 mg |
Ganoderic acid D |
108340-60-9 | 99.70% | 50mg |
¥9120.00 | 2022-02-28 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3156-5mg |
Ganoderic acid D |
108340-60-9 | 98% | 5mg |
$120 | 2023-09-19 | |
| ChemFaces | CFN90292-10mg |
Ganoderic acid D |
108340-60-9 | >=98% | 10mg |
$338 | 2021-07-22 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1649-10mg |
Ganoderic acid D |
108340-60-9 | HPLC≥98% | 10mg |
¥3000元 | 2023-09-15 | |
| ChemScence | CS-0017054-1mg |
Ganoderic acid D |
108340-60-9 | 99.40% | 1mg |
$50.0 | 2022-04-28 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3156-10mg |
Ganoderic acid D |
108340-60-9 | 98% | 10mg |
$170 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3156-20mg |
Ganoderic acid D |
108340-60-9 | 98% | 20mg |
$260 | 2023-09-19 | |
| TargetMol Chemicals | T5S1133-5 mg |
Ganoderic acid D |
108340-60-9 | 99.7% | 5mg |
¥ 1,590 | 2023-07-11 |
Ganoderic acid D サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:108340-60-9)Ganoderic acid D
注文番号:A1199943
在庫ステータス:in Stock/in Stock/in Stock
はかる:20mg/25mg/10mg
清らかである:99%/99%/99%
最終更新された価格情報:Friday, 30 August 2024 02:41
価格 ($):241.0/414.0/207.0
Ganoderic acid D 関連文献
-
Taofiq Oludemi,Lillian Barros,M. A. Prieto,Sandrina A. Heleno,Maria F. Barreiro,Isabel C. F. R. Ferreira Food Funct. 2018 9 209
-
Reen-Yen Kuo,Keduo Qian,Susan L. Morris-Natschke,Kuo-Hsiung Lee Nat. Prod. Rep. 2009 26 1321
-
Langdong Chen,Diya Lv,Dongyao Wang,Xiaofei Chen,Zhenyu Zhu,Yan Cao,Yifeng Chai Mol. BioSyst. 2016 12 3347
-
Mohammed Sharif Swallah,Precious Bondzie-Quaye,Yahui Wu,Adolf Acheampong,Frederick Leo Sossah,Shereen M. Elsherbiny,Qing Huang Food Funct. 2023 14 1812
-
J. D. Connolly,R. A. Hill Nat. Prod. Rep. 1986 3 421
108340-60-9 (Ganoderic acid D) 関連製品
- 81907-62-2(Ganoderic Acid A)
- 100665-41-6(Ganoderenic acid B)
- 100665-43-8(Ganoderenic acid D)
- 103773-62-2(Ganoderic acid C2)
- 100665-40-5(Ganoderenic acid A)
- 100665-42-7(Ganoderenic acid C)
- 120462-48-8(Lanosta-8,20(22)-dien-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b,20E)-)
- 81907-61-1(Ganoderic acid B)
- 149507-55-1(Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)-)
- 95311-97-0(Ganoderic acid C1)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:108340-60-9)ganodericacidD

清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:108340-60-9)Ganoderic acid D

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ




